molecular formula C8H15N3 B2710575 3-(1H-pyrazol-1-yl)pentan-1-amine CAS No. 1006334-25-3

3-(1H-pyrazol-1-yl)pentan-1-amine

Cat. No.: B2710575
CAS No.: 1006334-25-3
M. Wt: 153.229
InChI Key: JSTGFYQVFVXIJS-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-1-yl)pentan-1-amine” is a chemical compound with the IUPAC name 3- (1H-pyrazol-1-yl)-1-pentanamine . It has a molecular weight of 153.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .

Scientific Research Applications

  • Antitumor, Antifungal, and Antibacterial Properties : Research by Titi et al. (2020) focused on the synthesis of pyrazole derivatives, including those related to 3-(1H-pyrazol-1-yl)pentan-1-amine. The study revealed that these compounds possess significant biological activity against breast cancer and microbes.

  • Synthesis of Pyrazoles : Sun et al. (2015) demonstrated a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles Sun et al. (2015). This approach is notable for its bond-forming efficiency and broad substrate scopes, making it a valuable method in organic synthesis.

  • Pyrazolo[3,4-b]pyridines Synthesis : A study by Charris-Molina et al. (2017) explored the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridines Charris-Molina et al. (2017).

  • Alkaline Phosphatase Inhibition Studies : Channar et al. (2018) synthesized new aryl pyrazole derivatives that showed inhibition of alkaline phosphatases and potential anticancer properties Channar et al. (2018).

  • Antioxidant Agents : A study by El‐Mekabaty et al. (2016) involved the synthesis of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine and its derivatives, which exhibited notable antioxidant activities El‐Mekabaty et al. (2016).

  • Domino Reactions in Aqueous Media : Prasanna et al. (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed, on-water four-component domino reaction Prasanna et al. (2013).

Safety and Hazards

The safety data sheet (SDS) for “3-(1H-pyrazol-1-yl)pentan-1-amine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Future Directions

The future directions for “3-(1H-pyrazol-1-yl)pentan-1-amine” and similar pyrazole-based ligands could involve further developments in catalytic processes relating to catecholase activity . Additionally, these ligands could be used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .

Properties

IUPAC Name

3-pyrazol-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTGFYQVFVXIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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